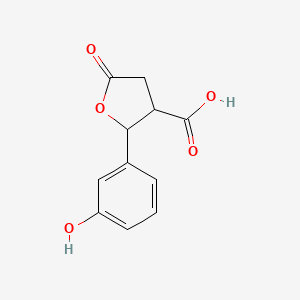

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Beschreibung

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a tetrahydrofuran-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 2-position and a ketone group at the 5-position. Its structure combines a rigid tetrahydrofuran ring with polar functional groups, making it relevant for studies in medicinal chemistry, particularly in melanogenesis inhibition and antioxidant activity, as suggested by analogs in the same structural family .

Eigenschaften

Molekularformel |

C11H10O5 |

|---|---|

Molekulargewicht |

222.19 g/mol |

IUPAC-Name |

2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |

InChI-Schlüssel |

AAVHJLVLMCBWPX-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure beinhaltet typischerweise die Reaktion von 3-Hydroxybenzaldehyd mit einem geeigneten Dien in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft ein Lösungsmittel wie Ethanol oder Methanol und einen Temperaturbereich von 50-100 °C. Die Reaktion verläuft über eine Diels-Alder-Reaktion, gefolgt von einer Oxidation, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion dieser Verbindung durch die Verwendung von kontinuierlichen Durchflussreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Prinzipien der grünen Chemie, wie z. B. Lösungsmittelrecycling und energieeffiziente Prozesse, wird auch in der industriellen Produktion betont.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Hydroxyphenyl)-5-Oxotetrahydrofuran-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppe im Tetrahydrofuranring kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Hydroxygruppe kann mit anderen funktionellen Gruppen substituiert werden, indem Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium bei Raumtemperatur.

Reduktion: Natriumborhydrid in Methanol bei 0-25 °C.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid bei 50-70 °C.

Wichtigste gebildete Produkte

Oxidation: Bildung von 2-(3-Oxophenyl)-5-Oxotetrahydrofuran-3-carbonsäure.

Reduktion: Bildung von 2-(3-Hydroxyphenyl)-5-Hydroxytetrahydrofuran-3-carbonsäure.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Research indicates that 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . This potential makes it a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

Anti-inflammatory and Antioxidant Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant properties. These characteristics are crucial for further pharmacological investigations aimed at treating inflammatory diseases .

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. This versatility allows for modifications that can lead to derivatives with enhanced biological activities .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various derivatives of this compound against multidrug-resistant pathogens. The results demonstrated structure-dependent activity, highlighting the potential for developing new scaffolds targeting Gram-positive bacteria and drug-resistant fungi .

Case Study 2: In Vitro Cytotoxicity

In another investigation, derivatives of the compound were tested for cytotoxic effects on human lung cancer cell lines (A549). The study found that specific derivatives exhibited significant anticancer activity, suggesting that modifications to the original compound could yield promising anticancer agents .

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The compound is structurally related to several tetrahydrofuran-3-carboxylic acid derivatives, differing in aromatic substituents and stereochemistry. Key analogs include:

| Compound Name | Substituent at 2-Position | Key Functional Groups | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 3-Hydroxyphenyl | -OH, -COOH, ketone | Not explicitly listed | Likely C₁₂H₁₂O₅ | ~236.22 (estimated) |

| 2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 2-Methoxyphenyl | -OCH₃, -COOH, ketone | 117621-06-4 | C₁₂H₁₂O₅ | 236.22 |

| 2-(3-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 3-Chlorophenyl | -Cl, -COOH, ketone | 1399658-16-2 | C₁₁H₉ClO₄ | 240.64 |

| (2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid | 2-Methoxyphenyl (stereospecific) | -OCH₃, -COOH, ketone | 117645-45-1 | C₁₂H₁₂O₅ | 236.22 |

Key Observations :

Melanogenesis Inhibition

- Tyrosinase Inhibition : Hydroxyphenyl-substituted tetrahydrofuran derivatives show moderate tyrosinase inhibition. For example, 3-hydroxyphenylacetic acid (a simpler analog) demonstrated 46.7% inhibition at 4 mM, comparable to arbutin (positive control) .

- Structure-Activity Relationship (SAR) :

- The meta -hydroxyl position (3-hydroxyphenyl) enhances inhibitory activity compared to ortho or para substituents, likely due to optimal interaction with tyrosinase’s active site .

- Methoxy or chloro groups reduce activity, as seen in 2-(2-methoxyphenyl)- and 3-chlorophenyl analogs, which showed <10% inhibition under similar conditions .

Antioxidant and Anti-inflammatory Potential

- Hydroxyphenylacetic acid derivatives (e.g., 3-hydroxyphenylacetic acid) exhibit notable antioxidant effects, attributed to free radical scavenging by the phenolic -OH group .

Physicochemical Properties

| Property | 2-(3-Hydroxyphenyl) Analogue | 2-(2-Methoxyphenyl) Analogue | 2-(3-Chlorophenyl) Analogue |

|---|---|---|---|

| Water Solubility | Moderate (polar -OH group) | Low (hydrophobic -OCH₃) | Very low (nonpolar -Cl) |

| Melting Point | Not reported | Not reported | Not reported |

| Stability | Sensitive to oxidation | Stable under inert conditions | Stable but light-sensitive |

Biologische Aktivität

2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydrofuran derivatives, characterized by a five-membered lactone structure with a carboxylic acid functional group. Its chemical formula is CHO and it features a hydroxyl group that may play a critical role in its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds within the tetrahydrofuran family. For instance, 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a structural analogue, has shown significant effects as a fatty-acid synthase (FASN) inhibitor in various cancer models. C75 treatment resulted in decreased lipoic acid content and impaired mitochondrial function, leading to increased oxidative stress and reduced cell viability in cancer cells .

In vitro studies indicate that structural modifications on similar compounds can lead to enhanced anticancer activity. For example, derivatives with specific substitutions have shown improved efficacy against A549 human pulmonary cancer cells, demonstrating a structure-dependent relationship in their anticancer properties .

| Compound Name | Mechanism of Action | Cell Line Tested | Viability Reduction (%) |

|---|---|---|---|

| C75 | FASN inhibition | A549 | 63.4 |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Cytotoxicity via MTT assay | A549 | 21.2 |

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored extensively. The derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated antimicrobial activity against multidrug-resistant Gram-positive pathogens . The need for novel antimicrobial agents is critical due to increasing resistance among common pathogens.

In vitro tests showed that certain derivatives exhibited significant antimicrobial effects, suggesting that modifications to the phenolic structure can enhance activity against resistant strains. The minimum inhibitory concentration (MIC) values were assessed using standardized broth microdilution techniques.

Case Studies

- C75 and Mitochondrial Dysfunction : A study demonstrated that C75 not only inhibited FASN but also affected mitochondrial fatty acid synthesis pathways, leading to increased reactive oxygen species (ROS) levels and reduced cell viability in treated cells . This research underscores the importance of mitochondrial function in cancer cell metabolism.

- Antimicrobial Resistance : Research into the antimicrobial efficacy of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that these compounds could effectively target resistant Gram-positive bacteria, making them potential candidates for further development as therapeutic agents against resistant infections .

Q & A

Q. How do solvent polarity and temperature affect the stability of the γ-lactone ring in aqueous media?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.